molecular formula C7H10ClFN2 B2466479 (S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride CAS No. 1956437-56-1

(S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride

Cat. No.: B2466479
CAS No.: 1956437-56-1
M. Wt: 176.62
InChI Key: KRZXUDJJKFDGGT-JEDNCBNOSA-N
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Description

(S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride (CAS: 1973503-47-7) is a chiral amine derivative featuring a fluorinated pyridine ring. The compound consists of an ethanamine backbone linked to a 6-fluoropyridin-2-yl group, with the (S)-enantiomer configuration stabilized as a hydrochloride salt to enhance solubility and stability. This molecule is primarily utilized in pharmaceutical research, particularly in studies targeting protein-ligand interactions, such as HSP90 inhibition . Its structural uniqueness lies in the fluorine atom at the 6-position of the pyridine ring and the stereospecific (S)-configuration, both of which influence its biochemical behavior and physical properties.

Properties

IUPAC Name

(1S)-1-(6-fluoropyridin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZXUDJJKFDGGT-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deprotection of tert-Butyl Carbamate Intermediates

The most widely reported method involves the acid-mediated deprotection of tert-butyl [(1S)-1-(6-fluoropyridin-2-yl)ethyl]carbamate (Intermediate 4 in).

Procedure :

  • Reaction Setup : A solution of the carbamate intermediate (12.8 g, 53.3 mmol) in dichloromethane (DCM, 100 mL) is treated with 4 M HCl in dioxane (107 mL, 428 mmol).
  • Stirring : The mixture is stirred at 20°C for 3 hours, enabling complete cleavage of the tert-butoxycarbonyl (Boc) group.
  • Workup : The solvent is evaporated under reduced pressure, and the residue is neutralized with saturated sodium bicarbonate (50 mL). The aqueous layer is extracted with diethyl ether (6 × 400 mL), dried over Na₂SO₄, and concentrated to yield the freebase amine.
  • Hydrochloride Formation : The amine is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt.

Yield and Purity :

  • Yield : 98% (7.30 g).
  • Purity : 97% (HPLC).

Mechanistic Insight :
The Boc group acts as a temporary protecting moiety, stabilizing the amine during earlier synthetic steps. Protonation by HCl facilitates nucleophilic attack by water, releasing CO₂ and tert-butanol. The stereochemical integrity of the chiral center is preserved due to the absence of racemization under mild acidic conditions.

Alternative Pathways: Reductive Amination

While less common, reductive amination of 6-fluoropyridine-2-carbaldehyde with (S)-1-phenylethylamine has been explored.

Procedure :

  • Condensation : The aldehyde (1.0 equiv) and (S)-1-phenylethylamine (1.2 equiv) are refluxed in methanol with molecular sieves (4 Å) for 12 hours.
  • Reduction : Sodium borohydride (2.0 equiv) is added at 0°C, and stirring continues for 6 hours.
  • Resolution : Diastereomeric salts are separated via crystallization, followed by hydrogenolysis to remove the chiral auxiliary.

Challenges :

  • Low diastereoselectivity (dr 3:1).
  • Requires multiple purification steps, reducing overall yield (<50%).

Optimization Strategies

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and product stability:

Solvent System Reaction Time (h) Yield (%) Purity (%)
DCM/HCl-dioxane 3 98 97
THF/HCl (gaseous) 6 85 91
Ethanol/H₂SO₄ 12 72 88

Data compiled from

DCM’s low polarity minimizes side reactions, while dioxane enhances HCl solubility. Elevated temperatures (>40°C) promote racemization, necessitating strict temperature control.

Scalability and Industrial Adaptations

Pilot-scale synthesis (10 kg batches) employs continuous flow reactors to improve mixing and heat dissipation. Key parameters:

  • Residence Time : 30 minutes.
  • Throughput : 5 L/min.
  • Yield : 95% with 99% enantiomeric excess (ee).

Purification and Analytical Characterization

Crystallization Techniques

Recrystallization from ethanol/water (4:1 v/v) yields needle-shaped crystals. Optimal conditions:

  • Cooling Rate : 0.5°C/min.
  • Seed Crystal Addition : 1% w/w.

Purity Enhancement :

  • Initial: 97% → Post-recrystallization: 99.5%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O) : δ 8.44 (d, J = 2.8 Hz, 1H, pyridine-H), 7.66–7.53 (m, 2H, pyridine-H), 4.01 (q, J = 6.8 Hz, 1H, CH), 1.26 (d, J = 6.8 Hz, 3H, CH₃).
  • MS (ESI+) : m/z 141 [M+H]⁺ (Calcd. 140.16).

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride serves as a crucial building block in developing pharmaceuticals targeting neurological disorders and other diseases. Its unique structural features allow it to interact selectively with various receptors and enzymes.

Case Study : A study demonstrated that derivatives of this compound exhibited significant activity against specific targets in neurological pathways, suggesting potential therapeutic applications in treating conditions like depression and anxiety disorders .

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for creating more complex fluorinated molecules. The fluorine atom enhances the stability and reactivity of the resulting compounds.

Data Table: Common Reactions Involving this compound

Reaction TypeCommon ReagentsProducts Formed
OxidationHydrogen peroxideN-Oxides
ReductionLithium aluminum hydrideAmine derivatives
SubstitutionAmines, thiolsSubstituted pyridine derivatives

Biological Studies

The compound is extensively used in biological research to study enzyme interactions and receptor binding due to its structural similarity to biologically active amines. Its ability to modulate receptor activity makes it valuable for investigating signal transduction pathways.

Case Study : Research on Plasmodium falciparum calcium-dependent protein kinase revealed that modifications of this compound led to enhanced potency against malaria parasites, highlighting its potential as an antimalarial agent .

Mechanism of Action

The mechanism of action of (S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-1-(6-Fluoropyridin-2-yl)ethanamine Dihydrochloride

The (R)-enantiomer (CAS: 884494-98-8) is a direct stereoisomer of the query compound. Key differences include:

  • Salt Form: The (R)-enantiomer exists as a dihydrochloride salt, which may confer higher solubility compared to the monohydrochloride (S)-form.
Property (S)-Enantiomer (R)-Enantiomer
CAS Number 1973503-47-7 884494-98-8
Salt Form Hydrochloride Dihydrochloride
Purity 98% Not specified
Price (per 100 mg) $46.00 Not available
Safety Classification Presumed similar to (R) No known hazards

Fluoropyridine Derivatives with Varied Substituents

(a) (R)-1-(5-Fluoropyridin-3-yl)ethanamine Dihydrochloride (CAS: 1909288-54-5)
  • Structural Difference : Fluorine is located at the 5-position of the pyridine ring instead of the 6-position.
  • Impact : Altered electronic distribution and steric effects may reduce binding efficiency to targets like HSP90, where fluorine positioning influences hydrogen bonding with residues such as GLU527 or TYR604 .
  • Application : Used in analogous biochemical studies but with distinct activity profiles due to substitution pattern differences.
(b) (6-Fluoro-2-methylpyridin-3-yl)methanol (CAS: 1223063-81-7)
  • Structural Difference: Replaces the ethanamine group with a methanol substituent and adds a methyl group at the 2-position.
Compound Key Structural Feature Functional Group Biological Relevance
(S)-1-(6-Fluoropyridin-2-yl)ethanamine 6-Fluoro, ethanamine backbone Primary amine (HCl salt) High interaction with HSP90
(R)-1-(5-Fluoropyridin-3-yl)ethanamine 5-Fluoro, ethanamine backbone Primary amine (2HCl salt) Moderate binding due to fluorine position
(6-Fluoro-2-methylpyridin-3-yl)methanol 6-Fluoro, methanol substituent Hydroxyl group Limited hydrogen bonding capacity

Hydrogen Bonding and Interaction Profiles

Evidence from HSP90 inhibition studies highlights the importance of the ethanamine hydrochloride moiety in forming hydrogen bonds with critical residues (e.g., GLU527 and TYR604) . The 6-fluoropyridin-2-yl group in the query compound optimizes these interactions compared to analogs with fluorine at alternative positions (e.g., 5-fluoro in CAS 1909288-54-5). Computational studies using density-functional theory (DFT) further support that fluorine placement affects electron density and local kinetic energy, influencing binding thermodynamics .

Commercial and Practical Considerations

  • Pricing: The query compound is priced at $46.00/100 mg, significantly lower than structurally complex analogs like 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride ($552.00/100 g) .
  • Availability : High purity (98%) ensures reliability in experimental reproducibility, whereas some analogs lack detailed purity data .

Biological Activity

(S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C7H10ClFN2
  • Molecular Weight : 176.62 g/mol
  • CAS Number : 1616809-52-9

The compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems, particularly by acting as a selective inhibitor of certain receptors. Its fluorinated structure enhances binding affinity and selectivity towards target proteins, which is crucial for its pharmacological activity.

1. Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter levels in the brain, particularly serotonin and norepinephrine. This modulation can potentially lead to antidepressant effects, making it a candidate for treating mood disorders.

2. Anti-inflammatory Properties

In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. For instance, it has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell cultures exposed to inflammatory stimuli.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, displaying cytotoxic effects that could be attributed to apoptosis induction and cell cycle arrest.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry highlighted the antidepressant-like effects of the compound in rodent models. The results indicated significant reductions in immobility time in forced swim tests, suggesting enhanced mood and reduced depressive symptoms.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, this compound was administered to mice with induced inflammation. The results showed a marked decrease in paw swelling and inflammatory cytokine levels compared to control groups, supporting its potential use in treating inflammatory diseases.

Table 1: Biological Activity Summary

Activity TypeEffect ObservedReference
AntidepressantReduced immobility time
Anti-inflammatoryDecreased cytokine production
AnticancerInduced apoptosis in cancer cells

Table 2: Pharmacokinetic Profile

ParameterValue
Oral BioavailabilityHigh
Half-lifeApproximately 4 hours
MetabolismHepatic via cytochrome P450 enzymes

Q & A

Q. Structural Confirmation :

  • NMR : 1^1H and 13^{13}C NMR verify the pyridine ring protons (δ 7.8–8.2 ppm) and ethylamine chain (δ 1.3–1.5 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 169.1) confirms molecular weight .
  • X-ray Diffraction : Single-crystal analysis resolves stereochemistry (e.g., Cahn-Ingold-Prelog priority) .

Basic: What safety protocols are critical for handling this compound in the laboratory?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of HCl fumes during salt formation .
  • Storage : Airtight containers in dry, dark conditions (20°C) to prevent hydrolysis .

Advanced: How can density functional theory (DFT) predict the compound’s reactivity or interaction with biological targets?

Answer:
DFT Applications :

  • Thermochemical Data : Calculation of bond dissociation energies (e.g., C-F bond: ~485 kJ/mol) using hybrid functionals (e.g., B3LYP) .
  • Reactivity : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites on the pyridine ring .
  • Docking Studies : Simulate binding to serotonin receptors (e.g., 5-HT1A_{1A}) by optimizing ligand-receptor Van der Waals interactions .

Advanced: What methodologies resolve contradictions in spectroscopic or crystallographic data?

Answer:

  • Cross-Validation : Compare NMR coupling constants (JHFJ_{H-F}) with DFT-predicted values to detect anomalies .
  • High-Resolution MS : Confirm molecular formula discrepancies (e.g., isotopic patterns for Cl vs. F).
  • Twinned Crystals : Use SHELX software to refine diffraction data and correct for pseudosymmetry .

Advanced: How is enantiomeric purity assessed, and what chiral separation techniques are effective?

Answer:

  • Chiral HPLC : Use cellulose-based columns (Chiralpak® IC) with hexane/isopropanol (90:10) for baseline separation .
  • Polarimetry : Specific rotation ([α]D25_D^{25} ≈ +15° in methanol) quantifies enantiomeric excess (ee > 98%) .
  • Circular Dichroism (CD) : Correlate Cotton effects (220–250 nm) with absolute configuration .

Advanced: What strategies stabilize the compound under varying pH and temperature conditions?

Answer:

  • pH Stability : Buffered solutions (pH 4–6) prevent amine protonation or pyridine ring degradation .
  • Thermal Stability : TGA/DSC analysis shows decomposition >200°C; store at –20°C for long-term stability .

Advanced: How does fluorination at the 6-position influence pharmacological activity?

Answer:

  • Electron-Withdrawing Effect : Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Receptor Binding : Fluorine’s electronegativity strengthens hydrogen bonds with 5-HT1A_{1A} residues (e.g., Ser159) .

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